molecular formula C15H25BN2O3 B11836636 N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B11836636
M. Wt: 292.18 g/mol
InChI Key: SIFCSSYKRABVGZ-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyridine ring substituted with a boronic ester group and an amine group. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between a boronic acid and a diol, such as pinacol, under dehydrating conditions.

    Substitution Reaction: The pyridine ring is functionalized with the boronic ester group through a substitution reaction, often using a palladium catalyst.

    Amine Introduction: The amine group is introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with the substituted pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and reaction conditions is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids and boronates.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This facilitates the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic ester derivative used in similar cross-coupling reactions.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A related compound with a pyridine ring substituted with a boronic ester group.

Uniqueness

N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the presence of both an amine group and a boronic ester group on the pyridine ring. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H25BN2O3

Molecular Weight

292.18 g/mol

IUPAC Name

N-(3-methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-8-6-9-13(18-12)17-10-7-11-19-5/h6,8-9H,7,10-11H2,1-5H3,(H,17,18)

InChI Key

SIFCSSYKRABVGZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NCCCOC

Origin of Product

United States

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